KCC2 阻断剂 1

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

科学研究应用

神经元功能和疾病中的作用

KCC2在维持神经元低胞内Cl⁻浓度方面至关重要,这对于由GABAᴀ受体介导的极化抑制至关重要。KCC2活性的缺陷与与异常谷氨酸释放相关的疾病有关。NMDA受体活性导致KCC2的去磷酸化,导致其功能丧失和GABA能抑制的缺陷。这表明,针对KCC2的下调调节在神经系统疾病中具有治疗潜力(Lee et al., 2011)。

对癫痫和神经兴奋性的影响

在小鼠中破坏KCC2基因导致频繁的全身性癫痫发作和早期死亡,表明KCC2在中枢神经系统兴奋性和大脑抑制机制中的重要作用。这凸显了它在癫痫等疾病中的重要性(Woo et al., 2002)。

钙激活蛋白酶Calpain的调节

Calpain介导的KCC2裂解调节GABA能信号传导。NMDA受体活性和Ca²⁺流入导致KCC2蛋白水平降低,影响极化的GABA能反应。这条途径为在各种生理和病理状态下修改GABA能信号传导提供了潜在靶点(Puskarjov et al., 2012)。

神经病性疼痛中的KCC2

神经损伤导致KCC2蛋白水解,减少突触抑制,促进慢性神经病性疼痛。这表明通过靶向calpain以恢复神经病性疼痛条件下的KCC2水平和突触抑制的潜在治疗策略(Zhou et al., 2012)。

鉴定KCC2抑制剂

一项研究鉴定了影响KCC2活性的分子,包括在亚微摩尔范围内起作用的抑制剂,而不会显著影响NKCC1活性。这突显了开发特异性KCC2调节剂用于治疗应用的潜力(Delpire et al., 2009)。

中枢神经系统疾病的治疗策略

增强KCC2活性可能会在涉及Cl⁻转运受损的病理条件中恢复抑制和正常功能,例如癫痫、慢性疼痛和其他神经系统疾病。鉴定KCC2激活剂证明了它作为中枢神经系统疾病可药物靶点的可行性(Gagnon et al., 2013)。

作用机制

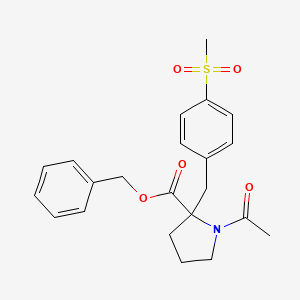

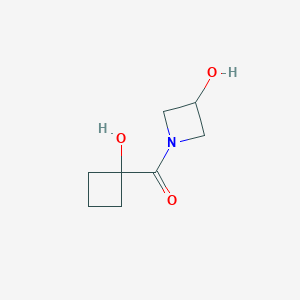

KCC2 blocker 1 is an orally active and selective K±Cl- cotransporter KCC2 blocker . The K±Cl- cotransporter KCC2 plays a crucial role in neuronal chloride regulation . In mature central neurons, KCC2 is responsible for the low intracellular Cl− concentration that forms the basis for hyperpolarizing GABA A receptor-mediated responses . By blocking KCC2, KCC2 blocker 1 could potentially alter these responses.

未来方向

KCC2 has been highlighted as a promising therapeutic target for treating epilepsy . Strategies focusing on direct and indirect KCC2 modulation have proven effective in attenuating seizure severity and exhibiting anti-convulsant properties . Future directions regarding KCC2 blocker 1 may involve further investigation into its potential as a therapeutic agent, particularly in the context of epilepsy and other neurological disorders .

属性

IUPAC Name |

benzyl 1-acetyl-2-[(4-methylsulfonylphenyl)methyl]pyrrolidine-2-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H25NO5S/c1-17(24)23-14-6-13-22(23,21(25)28-16-19-7-4-3-5-8-19)15-18-9-11-20(12-10-18)29(2,26)27/h3-5,7-12H,6,13-16H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XFXZWVGQXNFWDE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)N1CCCC1(CC2=CC=C(C=C2)S(=O)(=O)C)C(=O)OCC3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H25NO5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

415.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

KCC2 blocker 1 | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(benzo[d][1,3]dioxol-5-yl)-2-(2-((3-chlorobenzyl)thio)thiazol-4-yl)acetamide](/img/structure/B2484233.png)

![1-(4-Chlorophenyl)-2-[[4-phenyl-5-(quinolin-8-yloxymethyl)-1,2,4-triazol-3-yl]sulfanyl]ethanone](/img/structure/B2484234.png)

![3-(2-bromophenyl)-1-((1R,5S)-3-methoxy-8-azabicyclo[3.2.1]octan-8-yl)propan-1-one](/img/structure/B2484243.png)

![Ethyl 2-({5-[(3-methoxybenzoyl)amino]-1,3,4-thiadiazol-2-yl}sulfanyl)acetate](/img/structure/B2484249.png)

![2-Ethyl-6-(2-methoxy-5-methylphenyl)-4-methyl-7,8-dihydropurino[7,8-a]imidazole-1,3-dione](/img/structure/B2484255.png)

![1-(2-bromo-5-methoxybenzyl)-5-(4-fluorophenyl)-1,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(3aH,5H)-dione](/img/structure/B2484256.png)